
7-Hydroxy-3,4,8-triméthylcoumarine
Vue d'ensemble
Description
7-Hydroxy-3,4,8-trimethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is known for its ability to inhibit melanin production . The molecular formula of 7-Hydroxy-3,4,8-trimethylcoumarin is C12H12O3, and it has a molecular weight of 204.22 g/mol .
Applications De Recherche Scientifique
7-Hydroxy-3,4,8-trimethylcoumarin has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 7-Hydroxy-3,4,8-trimethylcoumarin is the melanin production pathway . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By inhibiting melanin production, this compound can potentially be used in treatments for hyperpigmentation disorders.
Mode of Action
7-Hydroxy-3,4,8-trimethylcoumarin interacts with the enzymes involved in the melanin synthesis pathway, thereby inhibiting the production of melanin
Biochemical Pathways
The affected pathway is the melanin synthesis pathway. Melanin synthesis involves a series of enzymatic reactions, and the inhibition of these enzymes by 7-Hydroxy-3,4,8-trimethylcoumarin leads to a decrease in melanin production . The downstream effects of this inhibition can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.
Result of Action
The molecular and cellular effects of the action of 7-Hydroxy-3,4,8-trimethylcoumarin are primarily seen as a reduction in melanin production . This can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.
Analyse Biochimique
Biochemical Properties
7-Hydroxy-3,4,8-trimethylcoumarin plays a significant role in biochemical reactions, particularly as an inhibitor of melanin production It interacts with various enzymes and proteins involved in melanin synthesis One of the key enzymes it interacts with is tyrosinase, which is crucial for the production of melanin By inhibiting tyrosinase, 7-Hydroxy-3,4,8-trimethylcoumarin effectively reduces melanin synthesis
Cellular Effects
The effects of 7-Hydroxy-3,4,8-trimethylcoumarin on various cell types and cellular processes are profound. In melanocytes, the cells responsible for melanin production, this compound inhibits melanin synthesis, leading to reduced pigmentation . This inhibition can influence cell signaling pathways related to pigmentation and may affect gene expression involved in melanin production. Additionally, 7-Hydroxy-3,4,8-trimethylcoumarin may impact cellular metabolism by altering the metabolic flux of pathways associated with melanin synthesis.
Molecular Mechanism
At the molecular level, 7-Hydroxy-3,4,8-trimethylcoumarin exerts its effects primarily through the inhibition of tyrosinase . This enzyme catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone, which are critical steps in melanin synthesis. By binding to the active site of tyrosinase, 7-Hydroxy-3,4,8-trimethylcoumarin prevents the enzyme from catalyzing these reactions, thereby reducing melanin production. This inhibition may also lead to changes in gene expression related to melanin synthesis, further contributing to its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-3,4,8-trimethylcoumarin can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 7-Hydroxy-3,4,8-trimethylcoumarin remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained inhibition of melanin production, although the extent of this effect can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-3,4,8-trimethylcoumarin in animal models are dose-dependent. At lower doses, the compound effectively inhibits melanin production without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes the desired effects while minimizing any harmful side effects.
Metabolic Pathways
7-Hydroxy-3,4,8-trimethylcoumarin is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase and other cofactors involved in the pigmentation process By inhibiting these enzymes, the compound alters the metabolic flux of melanin synthesis, leading to reduced melanin production
Transport and Distribution
Within cells and tissues, 7-Hydroxy-3,4,8-trimethylcoumarin is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 7-Hydroxy-3,4,8-trimethylcoumarin plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within melanocytes, for example, can enhance its inhibitory effects on melanin synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Hydroxy-3,4,8-trimethylcoumarin can be synthesized through various methods. One common approach involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or trifluoroacetic acid . The reaction is typically carried out at elevated temperatures, often around 100°C, under an inert atmosphere like argon .
Industrial Production Methods: Industrial production methods for 7-Hydroxy-3,4,8-trimethylcoumarin are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-3,4,8-trimethylcoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups .
Comparaison Avec Des Composés Similaires
- 7-Hydroxy-4-methylcoumarin
- 7-Hydroxy-3,4-dimethylcoumarin
- 7-Hydroxy-3,4,5-trimethylcoumarin
Comparison: 7-Hydroxy-3,4,8-trimethylcoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher inhibitory effect on melanin production and different reactivity towards various chemical reagents .
Propriétés
IUPAC Name |
7-hydroxy-3,4,8-trimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBLUSRSAGXTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238801 | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91963-11-0 | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091963110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-3,4,8-trimethylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)
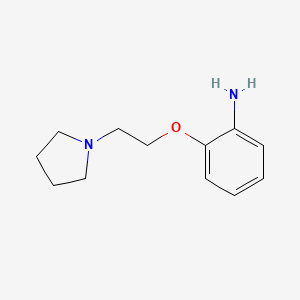
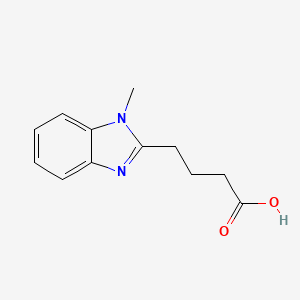
![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)

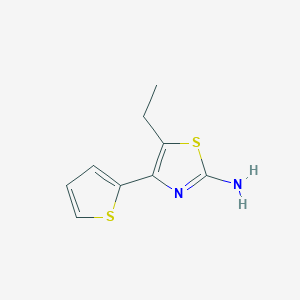
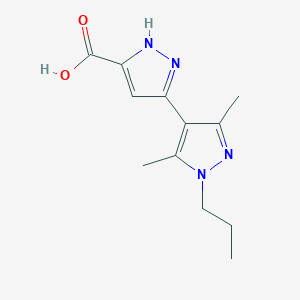
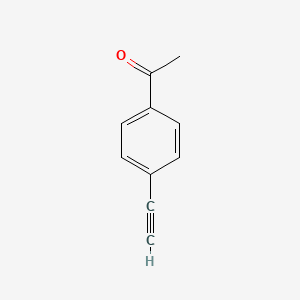

![N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1309944.png)
![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
